1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea
Description
1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea is a synthetic small molecule characterized by a urea backbone, a pyrimidine core, and a chiral pyridinylbutylamino side chain. The ethyl and methoxy substituents enhance lipophilicity, while the pyridine moiety may contribute to target binding and selectivity. This compound is hypothesized to act as a kinase inhibitor due to its structural resemblance to ATP-competitive inhibitors targeting kinase domains. Its stereospecific side chain ((1S)-configuration) likely influences binding affinity and metabolic stability, though experimental validation is required .
Properties
IUPAC Name |
1-ethyl-3-[2-methoxy-4-[5-methyl-4-(1-pyridin-3-ylbutylamino)pyrimidin-2-yl]phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHLONVHHPNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of reagents such as pyrimidine derivatives and suitable catalysts.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction with the pyrimidinyl intermediate. This step may require the use of coupling agents and specific reaction conditions to ensure the desired product is obtained.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate or carbamate derivative. This step is typically carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., heterocyclic cores, urea/thiazole groups) or therapeutic targets, enabling a comparative analysis:
Structural and Functional Comparisons
Research Findings and Mechanistic Insights
Target Compound vs. 1101807-61-7 () :
The target compound’s urea group and pyridine side chain may provide stronger hydrogen-bonding interactions with kinase ATP-binding sites compared to 1101807-61-7’s thiadiazole and morpholine. However, 1101807-61-7’s cyclopropane-sulfonyl group could enhance metabolic stability .- Target Compound vs. 259132-51-9 (): Unlike 259132-51-9’s HDAC-targeting hydroxamate, the target compound lacks zinc-chelating groups, suggesting divergent mechanisms.
- Target Compound vs. 372984-49-1 (): Both compounds feature nitrogen-rich heterocycles, but the target compound’s pyrimidine core is more rigid than 372984-49-1’s flexible sulfanylphenylpropanoic acid. This rigidity may favor kinase selectivity over metalloenzyme inhibition .
- Target Compound vs. 773048-98-9 (): The pyridopyrimidinone scaffold in 773048-98-9 shares similarities with the target compound’s pyrimidine core. However, the chlorophenoxy group in 773048-98-9 may confer phototoxicity, a concern mitigated in the target compound by methoxy and ethyl groups .
Pharmacokinetic and Toxicity Profiles
Biological Activity
1-Ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of ureas and features a unique structure that includes pyrimidinyl and pyridinyl groups, which are significant in various biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.561 g/mol. The intricate arrangement of functional groups contributes to its biological activity, making it an interesting subject for research.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N6O2 |
| Molecular Weight | 448.561 g/mol |
| IUPAC Name | 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea |
The biological activity of 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibiotics. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects.
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through its ability to interact with cancer cell signaling pathways. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence that 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea may exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrimidine derivatives. The findings indicated that compounds with structural similarities to 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of the pyrimidine moiety in enhancing anticancer activity.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of pyrimidine-based compounds, revealing that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, showing promising results for compounds structurally related to 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ybutyl]amino]pyrimidin-2-yphenyl]urea.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
